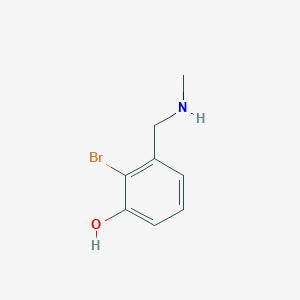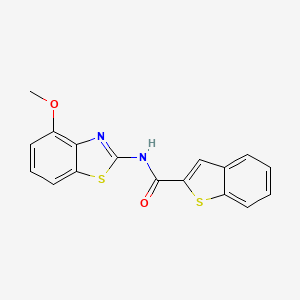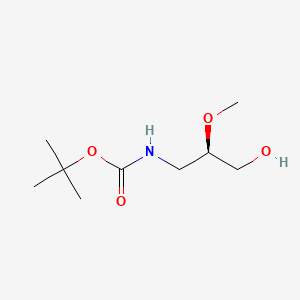
(R)-tert-Butyl (3-hydroxy-2-methoxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is a compound commonly used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired carbamate product .
Industrial Production Methods
Industrial production of tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate often employs continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for cross-coupling reactions, and various bases such as sodium hydroxide and potassium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with trifluoroacetic acid yields the free amine, while palladium-catalyzed cross-coupling reactions produce N-Boc-protected anilines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is widely used as a protecting group for amines during peptide synthesis. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology
In biological research, this compound is used to modify biomolecules, facilitating the study of protein functions and interactions. It is also employed in the synthesis of biologically active molecules .
Medicine
In medicine, tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during the synthesis process .
Industry
Industrially, this compound is used in the production of various chemicals and materials, including polymers and agrochemicals. Its stability and ease of removal make it a valuable intermediate in large-scale chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, resulting in the release of the free amine . This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar purposes but lacks the additional functional groups present in tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate.
Carbobenzoxy (Cbz) carbamate: Another protecting group for amines, which is more stable under acidic conditions but requires catalytic hydrogenation for removal.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used for protecting amines in peptide synthesis, removable under basic conditions.
Uniqueness
tert-Butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is unique due to its combination of stability and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required.
Properties
Molecular Formula |
C9H19NO4 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(6-11)13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
InChI Key |
COJBGCUWIBTZNX-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


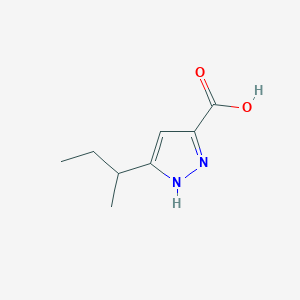
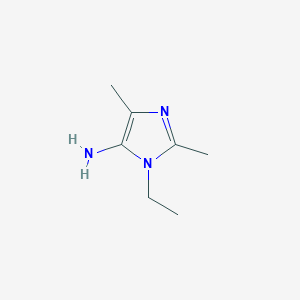
![N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-thiazole-4-carboxamidehydrochloride](/img/structure/B13576075.png)
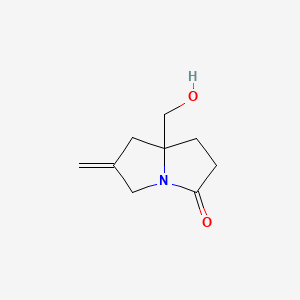
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride](/img/structure/B13576099.png)
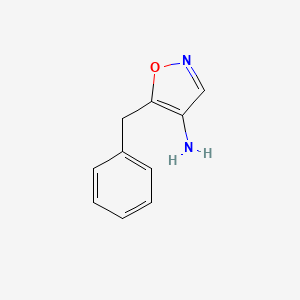
![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
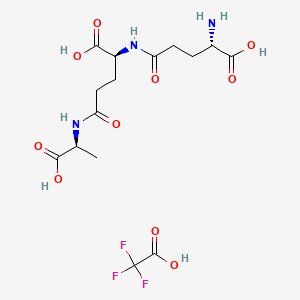
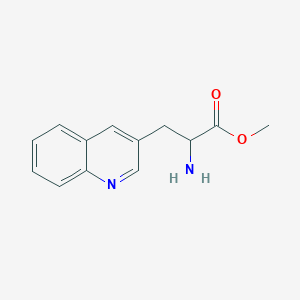
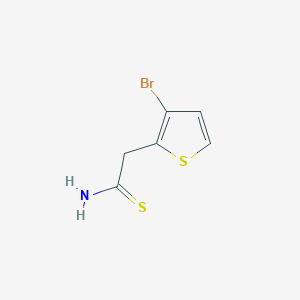
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13576147.png)
![methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B13576149.png)
